REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([C:20]([CH3:26])([CH3:25])[CH2:21][N:22]([CH3:24])[CH3:23])[CH:15]=2)=[C:11]([CH3:13])[N:12]=1)(C)(C)C>C(Cl)Cl.CO>[CH3:24][N:22]([CH3:23])[CH2:21][C:20]([C:16]1[CH:15]=[C:14]([C:10]2[S:9][C:8]([NH2:7])=[N:12][C:11]=2[CH3:13])[CH:19]=[CH:18][N:17]=1)([CH3:26])[CH3:25] |f:1.2|
|
Name
|
{5-[2-(2-dimethylamino-1,1-dimethyl-ethyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C1=CC(=NC=C1)C(CN(C)C)(C)C)=O
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring the reaction mixture for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is prepared in analogy to the procedure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(C)(C)C1=NC=CC(=C1)C1=C(N=C(S1)N)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |